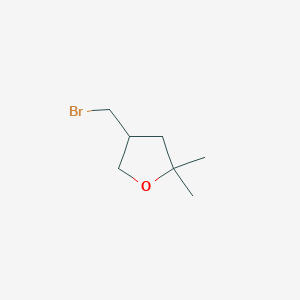![molecular formula C6H11NO B6599843 1-Azaspiro[3.3]heptan-6-ol CAS No. 1819983-19-1](/img/structure/B6599843.png)
1-Azaspiro[3.3]heptan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[3.3]heptan-6-ol is a unique spirocyclic compound characterized by a spiro-connected azetidine and cyclobutane ring system. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-Azaspiro[3.3]heptan-6-ol typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields this compound . Industrial production methods often focus on optimizing these steps to achieve high yields and purity, with scalable approaches being developed to facilitate large-scale synthesis .
Analyse Chemischer Reaktionen
1-Azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common reagents used in these reactions include alane for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.3]heptan-6-ol has found applications in several scientific research fields:
Wirkmechanismus
The mechanism by which 1-Azaspiro[3.3]heptan-6-ol exerts its effects is primarily related to its ability to mimic the piperidine ring, a common structural motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, potentially modulating biological activities in a manner analogous to piperidine-containing compounds . The specific molecular targets and pathways involved depend on the context of its application, whether in drug design or other research areas.
Vergleich Mit ähnlichen Verbindungen
1-Azaspiro[3.3]heptan-6-ol can be compared to other spirocyclic compounds such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. While all these compounds share a spirocyclic core, this compound is unique due to its specific ring structure and functional groups . This uniqueness imparts distinct physicochemical properties and reactivity, making it a valuable scaffold for diverse applications.
Similar compounds include:
2-Azaspiro[3.3]heptane: Known for its use in constructing sterically constrained amino acids.
2-Oxa-6-azaspiro[3.3]heptane: Utilized in the synthesis of functionalized spirocyclic compounds.
Eigenschaften
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZPINZVQELRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)





![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
